3-(Cyclohexylmethyl)piperidine
Description
General Overview of Piperidine (B6355638) Derivatives in Organic Chemistry
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and privileged structure in organic chemistry. nih.govmdpi.com This scaffold is present in a vast array of natural products, most notably in many alkaloids such as piperine (the compound responsible for the pungency of black pepper), lobeline, and coniine. wikipedia.orgencyclopedia.pub In the pharmaceutical industry, piperidine derivatives are among the most important synthetic fragments for drug design, appearing in more than twenty classes of pharmaceuticals. nih.gov
The prevalence of the piperidine motif can be attributed to several key factors:
Structural Versatility: The saturated, non-aromatic nature of the piperidine ring allows it to adopt a stable chair conformation, similar to cyclohexane (B81311). This three-dimensional structure is advantageous for creating specific and high-affinity interactions with biological targets like proteins and enzymes. encyclopedia.pub
Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts which can improve the solubility and bioavailability of drug candidates. The ring itself can be substituted at various positions to modulate properties such as lipophilicity, polarity, and metabolic stability.
Synthetic Accessibility: A multitude of reliable and efficient synthetic methods have been developed for the construction and functionalization of the piperidine core. mdpi.com Common strategies include the catalytic hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and various multi-component reactions. nih.govdtic.mil
The piperidine scaffold is a core component in a wide range of approved drugs, demonstrating its therapeutic importance.
| Drug Name | Therapeutic Class |
| Methylphenidate | Stimulant |
| Minoxidil | Vasodilator (used for hair loss) |
| Haloperidol | Antipsychotic |
| Fentanyl | Opioid Analgesic |
| Donepezil | Acetylcholinesterase inhibitor (for Alzheimer's) |
This table contains examples of pharmaceuticals containing a piperidine moiety.
Structural Significance of the Cyclohexylmethyl Moiety
When appended to the piperidine scaffold, the cyclohexylmethyl group—a cyclohexyl ring linked by a methylene (B1212753) (-CH2-) bridge—imparts specific and valuable characteristics to the molecule. The significance of this moiety is best understood by considering its steric and electronic properties and its role as a bioisostere.
The cyclohexyl group is a non-polar, lipophilic, and three-dimensional substituent. In drug design, it is often employed as a bioisostere for other groups, such as a phenyl ring or a tert-butyl group. Unlike the flat, planar phenyl ring, the cyclohexyl group has a distinct 3D geometry, which can lead to more extensive and favorable contact points within a protein's binding pocket. mdpi.com This enhanced three-dimensionality can improve binding affinity and selectivity.
Key structural contributions of the cyclohexylmethyl moiety include:
Conformational Rigidity and Flexibility: The cyclohexyl ring itself is conformationally mobile (undergoing chair-boat interconversion), but it acts as a rigid anchor compared to a floppy alkyl chain. The methylene linker provides a degree of rotational flexibility, allowing the cyclohexyl group to orient itself optimally for binding to a biological target. This combination of a rigid group with a flexible linker can be advantageous for achieving high-affinity interactions.
Metabolic Stability: The replacement of an aromatic ring (like phenyl) with a saturated carbocycle (like cyclohexyl) can block aromatic hydroxylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can increase the metabolic stability and half-life of a compound. rsc.org
Overview of Academic Research Directions for Cyclohexylmethyl Piperidine Systems
The unique combination of the piperidine core and the cyclohexylmethyl substituent has made this scaffold a subject of interest in various areas of academic and industrial research. Investigations have primarily focused on exploring the potential of these compounds as modulators of various biological targets, leading to potential therapeutic applications in different disease areas.
Neurological and Psychiatric Disorders: A significant area of research involves the development of ligands for central nervous system (CNS) receptors. For instance, analogues of 1-(1-phenylcyclohexyl)piperidine (PCP) where the phenyl group is modified or replaced have been synthesized and tested for their activity at PCP binding sites within the NMDA receptor complex. nih.gov Furthermore, derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a known sigma (σ) receptor ligand, have been extensively studied. nih.govnih.gov The sigma-2 (σ2) receptor, in particular, is overexpressed in various tumor cells, making ligands based on the cyclohexyl-piperazine/piperidine scaffold promising candidates for cancer diagnostics and therapeutics. nih.gov
Oncology: Research into sigma receptor ligands has direct applications in oncology. Sigma-2 receptor agonists containing the cyclohexylpiperidine or cyclohexylpiperazine motif have been shown to induce cell death in pancreatic cancer cell lines. nih.gov The lipophilic cyclohexyl group is often crucial for achieving high affinity for these receptors.
Metabolic Diseases: The cyclohexyl moiety has been incorporated into piperidine-containing structures to develop inhibitors of enzymes relevant to metabolic disorders. For example, derivatives of 2-(cyclohexylamino)thiazol-4(5H)-one have been synthesized and evaluated as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases. mdpi.com The cyclohexyl group was found to contribute favorably to the binding energy and affinity for the enzyme.
Antimicrobial Research: The piperidine scaffold is a common feature in compounds with antimicrobial activity. nih.gov While specific research on the antimicrobial properties of 3-(Cyclohexylmethyl)piperidine is less common, the structural motif is explored in broader screening programs for new antibacterial and antifungal agents, where the lipophilic cyclohexylmethyl group can influence membrane interaction and target engagement. scienceopen.com
The table below summarizes some research applications involving the cyclohexyl-piperidine scaffold.
| Research Area | Biological Target/Application | Key Structural Motif |
| Neuroscience | NMDA Receptor (PCP binding site) | 1-(Phenyl-cyclohexyl)piperidine |
| Oncology/Neuroscience | Sigma-2 (σ2) Receptor | 1-Cyclohexyl-piperazine/piperidine |
| Metabolic Disease | 11β-HSD1 Enzyme Inhibition | 2-(Cyclohexylamino)thiazole-piperidine |
| Antimicrobial | General Screening | Guanidine alkaloids with cyclic moieties |
This table illustrates the diverse research directions for compounds containing the cyclohexyl-piperidine structural framework.
Structure
3D Structure
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)piperidine |
InChI |
InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2 |
InChI Key |
QFJGECJSZDTSPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2CCCNC2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 3 Cyclohexylmethyl Piperidine and Analogues
Established Synthetic Routes and Strategies
A variety of well-established methods have been successfully employed for the synthesis of 3-(cyclohexylmethyl)piperidine and related structures. These strategies often involve the formation of the piperidine (B6355638) ring or the introduction of the cyclohexylmethyl group through various chemical reactions.
Reductive Amination Approaches
Reductive amination is a cornerstone of amine synthesis and is a viable method for producing this compound. This two-step process typically involves the reaction of an appropriate aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. For the synthesis of this compound, this could involve the reaction of 3-piperidinecarboxaldehyde with a cyclohexyl Grignard reagent followed by reduction, or the reaction of cyclohexanecarboxaldehyde (B41370) with a suitable 3-aminopiperidine precursor followed by a reduction step. vulcanchem.comresearchgate.net The choice of reducing agent is critical, with reagents like sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation being commonly used. researchgate.net
A notable example involves the reductive amination of a ketone to an amine, which can then be further functionalized. For instance, a piperidin-4-one intermediate can undergo reductive amination to introduce an amine at the 4-position, which can subsequently be N-alkylated.
| Precursors | Reagents/Conditions | Product | Reference |
| Ketone + Ammonium (B1175870) Acetate (B1210297) | Mannich reaction | Piperidin-4-one intermediate | |
| Piperidin-4-one intermediate | LiAlH4 or catalytic hydrogenation | Piperidin-4-amine intermediate | |
| 3-Aminopiperidine derivatives | Hydrogenation | Substituted piperidines | vulcanchem.com |
Acylative Coupling and Subsequent Reductions
Acylative coupling provides another strategic route to 3-substituted piperidines. This method involves the reaction of a piperidine derivative with a carboxylic acid or its derivative, such as an acyl chloride, to form an amide. This amide is then reduced to the corresponding amine. For example, piperidin-3-ylmethanol could be oxidized to the corresponding carboxylic acid, which is then coupled with cyclohexylmethylamine, followed by reduction of the resulting amide to yield this compound.
A related strategy involves the reaction of cyclohexanecarbonyl chloride with a piperidin-4-amine derivative in the presence of a base like triethylamine (B128534) to form an amide, which is then reduced to the target amine.
| Reactants | Reagents/Conditions | Product | Reference |
| Piperidin-4-amine derivative + Cyclohexanecarbonyl chloride | Base (e.g., triethylamine) | Amide intermediate | |
| Amide intermediate | Reduction | 1-(Cyclohexylmethyl)piperidin-4-amine |
N-Alkylation Strategies Utilizing Cyclohexylmethyl Precursors
Direct N-alkylation of a pre-formed piperidine ring is a straightforward approach. This involves reacting piperidine or a 3-substituted piperidine with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or chloride, in the presence of a base. smolecule.comresearchgate.net The base, often potassium carbonate or sodium hydride, is crucial for deprotonating the piperidine nitrogen, thereby facilitating the nucleophilic substitution reaction. smolecule.com To avoid over-alkylation leading to quaternary ammonium salts, the reaction conditions, such as the stoichiometry of the reactants, must be carefully controlled. researchgate.net
| Piperidine Derivative | Alkylating Agent | Base | Product | Reference |
| Piperidine | Cyclohexylmethyl bromide/chloride | Potassium carbonate | 1-(Cyclohexylmethyl)piperidine | smolecule.com |
| Piperidin-4-amine | Cyclohexylmethyl bromide | Potassium carbonate or Sodium hydride | 1-(Cyclohexylmethyl)piperidin-4-amine | |
| Secondary amines | Alkyl halides | N,N-diisopropylethylamine | Tertiary amines | researchgate.net |
Cyclization Reactions for Piperidine Ring Formation
The construction of the piperidine ring itself through cyclization reactions is a powerful strategy for accessing substituted piperidines. These reactions can be designed to incorporate the desired substituent at the 3-position during the ring-forming step. A variety of cyclization methods have been reported, including intramolecular reductive amination of amino-aldehydes or amino-ketones, and tandem oxidation-cyclization-oxidation processes. rsc.orgacs.org
For instance, unsaturated alcohols can be converted to 3-substituted 4-piperidinones through a one-pot tandem oxidation-cyclization-oxidation process using pyridinium (B92312) chlorochromate (PCC). acs.org Another approach involves the organocatalytic Mannich reaction followed by reductive cyclization to afford functionalized piperidines. rsc.org Palladium-catalyzed cyclization reactions have also been developed for the synthesis of piperidine derivatives. researchgate.net
| Starting Material | Reaction Type | Key Reagents | Product | Reference |
| Unsaturated alcohols | Tandem oxidation-cyclization-oxidation | PCC | 3-Substituted 4-piperidinones | acs.org |
| N-PMP aldimine and glutaraldehyde | Organocatalytic Mannich-reductive cyclization | Organocatalyst | 2,3-Substituted piperidine | rsc.org |
| Vinyloxazolidine-2,4-diones | Palladium-catalyzed decarboxylative (5 + 5) cyclization | Palladium catalyst | Piperidine derivatives | researchgate.net |
Catalytic Hydrogenation of Pyridine (B92270) Precursors
The catalytic hydrogenation of appropriately substituted pyridine precursors is a widely used method for the synthesis of piperidines. nih.govnih.gov To obtain this compound, one would start with 3-(cyclohexylmethyl)pyridine. The hydrogenation of the pyridine ring is typically carried out using heterogeneous catalysts such as platinum, palladium, or rhodium on a carbon support, often under elevated hydrogen pressure and temperature. nih.govresearchgate.net Ruthenium dioxide has also been shown to be an effective catalyst for pyridine hydrogenation. researchgate.net
Recent advancements have focused on developing more efficient and selective hydrogenation methods. For example, electrocatalytic hydrogenation using a carbon-supported rhodium catalyst has been demonstrated for the conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov Iridium(III)-catalyzed ionic hydrogenation has also emerged as a robust method for the reduction of pyridines to piperidines, tolerating a wide range of functional groups. chemrxiv.org
| Pyridine Precursor | Catalyst | Conditions | Product | Reference |
| Pyridine | Carbon-supported rhodium | Electrocatalysis, ambient temp/pressure | Piperidine | nih.gov |
| Pyridines | Iridium(III) complex | Ionic hydrogenation | Multi-substituted piperidines | chemrxiv.org |
| Pyridines | Ruthenium dioxide | 90-100°C, 70-100 atm | Piperidines | researchgate.net |
| Pyridine | [1,2,4-(Me3C)3C5H2]2CeH | H2 pressure, temperature | Piperidine | nih.govresearchgate.net |
Emerging and Optimized Synthetic Pathways
The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. Recent research has focused on novel strategies for the synthesis of complex piperidines.
One emerging approach involves a two-stage process that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling. news-medical.net This method allows for the direct functionalization of the piperidine ring, potentially offering a more streamlined route to analogues of this compound. news-medical.net
Another innovative strategy is the Rh-catalyzed asymmetric carbometalation of dihydropyridines. acs.orgsnnu.edu.cn This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgsnnu.edu.cn This approach is particularly valuable for the synthesis of chiral piperidine derivatives. acs.orgsnnu.edu.cn
Furthermore, new cyclization strategies continue to be explored. For example, a one-pot cyclization/reduction cascade of halogenated amides has been developed for the synthesis of piperidines. mdpi.com Additionally, a hydrogen-borrowing [5 + 1] annulation method catalyzed by iridium(III) allows for the stereoselective synthesis of substituted piperidines. mdpi.com
These emerging methods hold promise for the future synthesis of this compound and its analogues, offering potentially more efficient and versatile routes to these important chemical entities.
Multicomponent Reaction (MCR) Implementations
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, provide a powerful and efficient strategy for the rapid assembly of complex molecules like substituted piperidines. acs.orgingentaconnect.com These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. ingentaconnect.comresearchgate.net
One prominent approach involves the condensation of β-keto-esters, aromatic or aliphatic aldehydes (such as cyclohexanecarboxaldehyde), and an amine source. ingentaconnect.comnih.gov For the synthesis of a this compound precursor, a β-keto-ester could react with cyclohexanecarboxaldehyde and an appropriate nitrogen source, such as ammonium acetate, in the presence of a catalyst. acs.org Various catalysts, including H3PW12O40 and phenylboronic acid, have been shown to effectively promote this type of transformation, often with high diastereoselectivity. ingentaconnect.comresearchgate.netnih.gov
The Passerini and Ugi reactions are other cornerstone MCRs that can be adapted for the synthesis of highly functionalized acyclic precursors, which can then be cyclized to form the piperidine ring. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, yields an α-acyloxy amide. wikipedia.orgnih.gov The Ugi reaction, a four-component reaction, extends this by incorporating a primary amine, leading to the formation of α-aminoacyl amide derivatives. researchgate.net By carefully selecting the starting materials, such as using cyclohexanecarboxaldehyde as the aldehyde component, precursors amenable to cyclization into the this compound scaffold can be constructed.
A representative MCR approach is the pseudo five-component reaction, which can assemble highly functionalized piperidines in a single step. For example, the reaction between aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid can generate diverse piperidine structures. acs.org
| MCR Type | Reactants | Key Features | Potential for this compound Synthesis |
| Hantzsch-like | β-keto-ester, Aldehyde (e.g., Cyclohexanecarboxaldehyde), Amine/Ammonia | High efficiency, Diastereoselectivity | Direct synthesis of piperidine-3-carboxylate precursors. |
| Ugi Reaction | Aldehyde (e.g., Cyclohexanecarboxaldehyde), Amine, Carboxylic Acid, Isocyanide | High diversity, Convergent | Synthesis of acyclic precursors for subsequent cyclization. researchgate.net |
| Passerini Reaction | Aldehyde (e.g., Cyclohexanecarboxaldehyde), Carboxylic Acid, Isocyanide | Forms α-acyloxy amides | Generation of functionalized intermediates for further elaboration and cyclization. wikipedia.orgnih.gov |
Alkene Cyclization Strategies
The cyclization of functionalized alkenes represents a direct and atom-economical approach to the piperidine core. Intramolecular hydroamination, in particular, has emerged as a powerful tool for this transformation. acs.orgorganic-chemistry.org
Acid-catalyzed intramolecular hydroamination of N-alkenylamines bearing an electron-withdrawing group on the nitrogen can produce piperidines in excellent yields. acs.org For the synthesis of a this compound derivative, a suitable precursor would be an N-protected amine with a pendant alkene and a cyclohexylmethyl group at the appropriate position.
Transition metal-catalyzed hydroamination offers alternative reactivity and selectivity. Rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes has been shown to produce 3-arylpiperidines in high yields. organic-chemistry.org A similar strategy could be envisioned where a vinylcyclohexane (B147605) derivative is used as the starting material to introduce the cyclohexylmethyl moiety at the 3-position of the piperidine ring. Gold-catalyzed intramolecular hydroamination of N-allenyl carbamates also provides an effective route to cyclic amines. organic-chemistry.org
| Cyclization Strategy | Catalyst/Reagent | Key Features | Application to this compound |
| Acid-Catalyzed Hydroamination | Triflic Acid, Sulfuric Acid | Forms C-N bond via carbocation intermediate | Cyclization of N-alkenylamines with a cyclohexylmethyl substituent. acs.org |
| Rhodium-Catalyzed Hydroamination | [Rh(COD)(DPPB)]BF4 | Anti-Markovnikov selectivity | Synthesis of 3-substituted piperidines from vinyl precursors. organic-chemistry.org |
| Gold-Catalyzed Hydroamination | Au(I) complexes | Mild conditions, broad substrate scope | Cyclization of N-allenyl carbamates. organic-chemistry.org |
Radical Cyclization Approaches
Radical cyclizations offer a complementary set of methods for constructing the piperidine ring, often under mild conditions and with good functional group tolerance. nih.govmdpi.com These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.
For instance, the intramolecular cyclization of 1,6-enynes, initiated by a radical initiator like triethylborane, can lead to the formation of substituted piperidines through a complex radical cascade. mdpi.com Similarly, the radical cyclization of haloalkynes can produce five- and six-membered N-heterocycles. mdpi.com To synthesize this compound, a precursor containing a cyclohexylmethyl group and appropriately positioned radical precursor and acceptor moieties would be required.
Photoredox catalysis has enabled the development of novel radical cyclization strategies. For example, the construction of spirocyclic piperidines has been achieved from linear aryl halide precursors via a photoredox-catalyzed hydroarylation, showcasing the power of this approach for building complex piperidine-containing architectures. nih.gov
Biocatalytic Carbon-Hydrogen Oxidation for Functionalization
The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis. Biocatalysis, particularly using enzymes like cytochrome P450 monooxygenases, has emerged as a powerful strategy for the selective oxidation of C-H bonds in N-heterocycles. researchgate.netnih.govnih.gov
This approach allows for the late-stage functionalization of the piperidine scaffold, introducing hydroxyl groups at specific positions with high regio- and stereoselectivity. chemrxiv.orgchemistryviews.org For instance, an N-protected this compound could be subjected to biocatalytic oxidation to introduce a hydroxyl group, which can then be used as a handle for further derivatization.
A particularly powerful strategy combines biocatalytic C-H oxidation with radical cross-coupling. researchgate.netnih.gov In this two-step sequence, the enzyme first installs a hydroxyl group, which is then converted into a radical precursor for a subsequent cross-coupling reaction. This modular approach streamlines the synthesis of complex, three-dimensional molecules. nih.govchemrxiv.org Engineered cytochrome P450 enzymes have demonstrated the ability to catalyze the enantioselective α-C-H functionalization of saturated N-heterocycles. researchgate.netsemanticscholar.org
| Enzyme System | Transformation | Key Features | Relevance to this compound |
| Cytochrome P450 | C-H Hydroxylation | High regio- and stereoselectivity | Introduction of functional handles onto the piperidine ring. nih.govacs.org |
| Engineered P450s | Carbene Transfer | Enantioselective α-C-H functionalization | Asymmetric synthesis of chiral piperidine analogues. researchgate.netsemanticscholar.org |
| Hydroxylases (e.g., P4H) | C-H Hydroxylation | Scalable, provides access to hydroxy-piperidines | Precursors for radical cross-coupling reactions. chemistryviews.org |
Radical Cross-Coupling with Nickel Electrocatalysis
Nickel-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds. acs.orgchinesechemsoc.orgnih.gov The use of electrocatalysis or photoredox catalysis in conjunction with nickel catalysis has significantly expanded the scope of these reactions, allowing for the coupling of a wide range of radical precursors under mild conditions. chemrxiv.org
For the synthesis of this compound, a nickel-catalyzed reductive cross-coupling could be employed to form the crucial C-C bond between the piperidine ring and the cyclohexylmethyl group. For example, a 3-halopiperidine derivative could be coupled with a cyclohexylmethyl radical precursor. Nickel catalysis is particularly adept at mediating the capture of carbon-centered radicals, facilitating the formation of the desired cross-coupled product. acs.orgnih.gov
This approach is especially powerful when combined with the aforementioned biocatalytic C-H oxidation. An enantiopure hydroxy-piperidine derivative can be converted into a radical precursor, which then undergoes a nickel-electrocatalyzed decarboxylative alkenylation or arylation to install the cyclohexylmethyl group or other substituents with high stereochemical fidelity. chemistryviews.org
Palladium-Catalyzed C-N Cross-Coupling Applications
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for the synthesis of N-heterocycles. researchgate.netacs.orgnih.gov These reactions can be used to construct the piperidine ring itself or to attach substituents to the nitrogen atom.
In the context of this compound synthesis, an intramolecular palladium-catalyzed C-N coupling of a suitably functionalized amino-alkyl halide or triflate could be a viable route to the piperidine ring. Alternatively, a pre-formed this compound could be N-arylated or N-alkylated using palladium catalysis. acs.org
Stereoselective Synthesis of this compound and Chiral Analogues
The development of stereoselective methods for the synthesis of substituted piperidines is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several strategies have been developed to access enantiomerically pure 3-substituted piperidines. beilstein-journals.orgznaturforsch.comresearchgate.net
Asymmetric hydrogenation of substituted pyridinium salts is a powerful method for generating chiral piperidines. dicp.ac.cnbohrium.comnih.govacs.org Using a chiral catalyst, such as an iridium or rhodium complex with a chiral ligand, a 3-(cyclohexylmethyl)pyridinium salt could be reduced to this compound with high enantioselectivity. nih.govacs.org A rhodium-catalyzed asymmetric reductive transamination of pyridinium salts also offers a route to chiral piperidines without the need for a chiral catalyst, instead using a chiral primary amine as the source of chirality. dicp.ac.cnbohrium.comresearchgate.net
The use of chiral auxiliaries is another well-established strategy. For example, N-galactosylated 2-pyridone can be used as a chiral template to direct the stereoselective addition of nucleophiles and electrophiles to generate 3,4-disubstituted piperidin-2-ones, which can then be converted to the corresponding piperidines. znaturforsch.comznaturforsch.com
Ring transformation of smaller, enantiopure heterocycles can also provide access to chiral piperidines. For instance, the stereoselective synthesis of cis-3,4-disubstituted piperidines has been achieved through the ring expansion of 2-(2-mesyloxyethyl)azetidines. acs.org
| Stereoselective Method | Key Principle | Catalyst/Reagent | Application to Chiral this compound |
| Asymmetric Hydrogenation | Enantioselective reduction of pyridinium salt | Ir/Chiral Ligand (e.g., SegPhos) | Direct, atom-economical synthesis of enantiopure product. nih.govacs.org |
| Asymmetric Reductive Transamination | Transfer of chirality from a chiral amine | [Cp*RhCl2]2, Chiral Amine (e.g., PEA) | Access to chiral piperidines with various N-substituents. dicp.ac.cnbohrium.com |
| Chiral Auxiliary Approach | Diastereoselective reactions on a chiral scaffold | N-galactosyl-2-pyridone | Stepwise construction with high stereocontrol. znaturforsch.comznaturforsch.com |
| Ring Transformation | Stereospecific rearrangement of a smaller ring | Azetidine precursors | Access to specific stereoisomers of substituted piperidines. acs.org |
Enantioselective Approaches in Piperidine Ring Construction
Achieving enantiomeric purity in the synthesis of 3-substituted piperidines is a formidable challenge, as it requires the creation of a specific stereocenter in a six-membered ring. Modern strategies often rely on asymmetric catalysis or the use of chiral auxiliaries to direct the stereochemical outcome of the ring-forming or functionalization steps.
A powerful strategy involves the asymmetric functionalization of a pre-existing pyridine or dihydropyridine (B1217469) ring. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov This method utilizes a three-step process starting with the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, and a final reduction to yield the piperidine product. snnu.edu.cnacs.orgorganic-chemistry.org This approach demonstrates broad functional group tolerance and has been applied to the formal synthesis of clinically relevant molecules. nih.govacs.org
Another significant method is the asymmetric hydrogenation of activated pyridine derivatives. acs.org Pyridinium salts, such as 2-aryl-3-phthalimidopyridinium salts, can be hydrogenated using an Iridium/SegPhos catalytic system to produce chiral piperidine derivatives with two adjacent stereocenters in high diastereoselectivities and enantioselectivities. acs.org Chemo-enzymatic methods, which use a combination of oxidase and reductase enzymes, also offer a route to dearomatize pyridiniums to access enantioenriched 3- and 4-substituted products. snnu.edu.cnnih.gov
Organocatalysis provides a metal-free alternative for constructing chiral piperidine rings. The [4+2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, furnishes a variety of functionalized piperidines with excellent stereoselectivity. nih.govacs.org This method is particularly effective when the allene (B1206475) possesses an anion-stabilizing group. acs.org
The use of chiral auxiliaries, often derived from the natural chiral pool, remains a robust and reliable strategy. scispace.com For example, arabinopyranosylamine can serve as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction with Danishefsky's diene to create N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further elaborated to access variously substituted chiral piperidines. cdnsciencepub.com Similarly, enantioselective alkylation of piperidine can be achieved via chiral perhydropyrido[2,1-b] Current time information in Bangalore, IN.nih.govacs.org-oxadiazinones, using mandelic acid as the chiral auxiliary. researchgate.net
Table 1: Selected Enantioselective Methods for Piperidine Synthesis
| Method | Catalyst/Auxiliary | Substrate Type | Key Features | Typical ee (%) | Ref |
|---|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh-complex with chiral ligand (e.g., (S)-Segphos) | Phenyl pyridine-1(2H)-carboxylate & boronic acids | High yield and enantioselectivity; broad functional group tolerance. | >99 | organic-chemistry.org |
| Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / (R)-BINAP | 2-Aryl-3-phthalimidopyridinium salt | High diastereoselectivity and enantioselectivity for cis-isomers. | 90 | acs.org |
| Organocatalytic Annulation | Chiral Phosphepine | Imines and Allenes | Metal-free; provides functionalized piperidines. | up to 98 (for cis) | acs.org |
Diastereoselective Control in Functionalization
For piperidine analogues with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as critical as controlling the absolute stereochemistry. Diastereoselective methods often involve the functionalization of a pre-existing, stereochemically defined piperidine ring or a cyclization reaction where multiple stereocenters are set simultaneously.
Photoredox catalysis has emerged as a powerful tool for the diastereoselective functionalization of complex piperidines. A method for the α-amino C–H arylation of densely substituted piperidines has been reported, which proceeds via an Ir(III) photoredox-catalyzed cascade. nih.govacs.org A key feature of this reaction is a subsequent epimerization at the α-position, which converts an initially formed mixture of diastereomers into the most thermodynamically stable stereoisomer, resulting in high diastereomeric ratios. nih.govacs.orgacs.org This light-mediated epimerization has been shown to be a general strategy for converting readily accessible, but less stable, piperidine stereoisomers into their more stable counterparts. escholarship.org
Metal-catalyzed cyclizations are also prominent in achieving diastereoselective synthesis. An eco-friendly method using iron(III) chloride (FeCl₃) catalyzes the cyclization of β-amino allylic alcohol derivatives to produce cis-2,6-disubstituted piperidines with excellent diastereoselectivity (>99/1 dr). organic-chemistry.org The reaction is believed to proceed through a thermodynamic equilibration that favors the more stable cis-isomer. organic-chemistry.org
For the synthesis of highly substituted piperidines, stereocontrolled routes starting from acyclic, enantiopure precursors are highly effective. For example, all four diastereomers of certain trisubstituted piperidine alkaloids have been synthesized with complete stereocontrol starting from enantiopure citronellic acids. acs.orgnih.gov This demonstrates the power of using building blocks from the chiral pool to construct complex heterocyclic systems. Similarly, a stereodivergent synthesis of enantiopure piperidines with up to four stereocenters has been achieved through a double nucleophilic addition of primary amines to chiral 7-oxo-2-enimides, which are themselves derived from a stereocontrolled Cope rearrangement. thieme-connect.com
Furthermore, nucleophilic addition to chiral piperidine derivatives can proceed with high diastereoselectivity. The carbolithiation of α-aryl piperidine enecarbamates provides direct access to vicinally-substituted piperidines, where the stereochemistry is controlled by the existing ring conformation and substituents. nih.govrsc.org
Table 2: Selected Diastereoselective Methods for Piperidine Functionalization
| Method | Reagents/Catalyst | Substrate Type | Key Features | Typical dr | Ref |
|---|---|---|---|---|---|
| Photoredox C-H Arylation | Ir(ppy)₃ / Light | Substituted Piperidines | Arylation followed by epimerization to the thermodynamic product. | up to 87:13 | nih.govacs.org |
| Iron-Catalyzed Cyclization | FeCl₃·6H₂O | β-Amino allylic alcohol derivatives | Eco-friendly; high diastereoselectivity for cis-isomers. | >99/1 | organic-chemistry.org |
| Double Nucleophilic Addition | Primary Amines | 7-Oxo-2-enimides | Stereodivergent; creates multiple chiral centers. | 20:1 | thieme-connect.com |
| Chemoenzymatic Monoamination | ω-Transaminases / Lewis Acid | 1,5-Diketones | Access to all four diastereomers of 2,6-disubstituted piperidines. | N/A | nih.gov |
Iii. Conformational Analysis and Advanced Structural Elucidation
Experimental Structural Determination
Experimental methods provide direct evidence of the molecular structure and preferred conformations of 3-(cyclohexylmethyl)piperidine derivatives in the solid state and in solution.
X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the crystalline state. Studies on derivatives of piperidine (B6355638) provide valuable insights into the conformational preferences of the piperidine ring system.
For instance, the crystal structure of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one reveals that the cyclohexyl group adopts a chair conformation. researchgate.net In this specific derivative, the bicyclic system is nearly planar. researchgate.net While not a direct study of this compound, this provides crystallographic evidence for the preferred chair conformation of the cyclohexyl moiety, a key component of the target molecule. researchgate.net
In another example, the X-ray crystal structure of a fluorinated piperidine derivative showed that the six-membered piperidine ring adopts a chair form. researchgate.net Such studies are crucial for establishing the solid-state geometry, including bond lengths, bond angles, and torsional angles, which can then be used to validate and refine computational models. The analysis of spiro[indene-1,4'-piperidine] (B1354460) derivatives by X-ray crystallography has also been used to resolve the geometry at the spirojunction, which is critical for understanding stereoelectronic effects.
Table 1: Crystallographic Data for a Cyclohexylmethyl Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| Z | 8 |
| Conformation | Cyclohexyl group in chair conformation |
| Data derived from the study of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution. Advanced 2D NMR techniques are particularly informative for complex structures like this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. scribd.comlibretexts.orgcam.ac.uk For this compound, COSY spectra would reveal the connectivity within the piperidine and cyclohexyl rings, helping to assign the signals of adjacent protons. The presence of cross-peaks between protons confirms their scalar coupling. cam.ac.uk
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. github.io This is invaluable for assigning carbon signals based on their attached proton resonances. For this compound, HSQC would unambiguously link each proton signal to its corresponding carbon atom in both the piperidine and cyclohexane (B81311) rings. github.io The phase of the HSQC peaks can also provide information about the number of attached protons (CH, CH₂, or CH₃). github.io
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of atoms, regardless of whether they are connected through bonds. This technique is particularly useful for establishing the relative stereochemistry and conformational preferences of the cyclohexylmethyl substituent with respect to the piperidine ring. For example, NOE correlations can help distinguish between axial and equatorial orientations of the substituent. ipb.pt
The stereochemistry of various heterocyclic compounds has been successfully determined using these advanced NMR techniques. ipb.ptuci.edu For instance, the cis or trans relationship of substituents on a ring can be established by observing specific NOE correlations. ipb.pt
Table 2: Key 2D NMR Techniques for Structural Elucidation
| NMR Experiment | Information Provided | Application to this compound |
| COSY | ¹H-¹H scalar coupling networks | Mapping proton connectivities within the piperidine and cyclohexane rings. |
| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached proton resonances. |
| NOESY/ROESY | Through-space ¹H-¹H proximity | Determining the relative stereochemistry and preferred conformation of the cyclohexylmethyl group. |
Theoretical Conformational Analysis
Computational chemistry provides powerful tools to complement experimental data, offering insights into the conformational landscape, relative energies of different conformers, and the flexibility of the ring systems.
Molecular mechanics methods utilize classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and widely used for conformational searches and analyzing large molecules.
AMBER (Assisted Model Building and Energy Refinement): This is a popular suite of programs and force fields for simulating biomolecules and organic molecules. rutgers.eduambermd.org The Generalized Amber Force Field (GAFF) is specifically designed to provide parameters for small organic molecules, making it suitable for studying this compound. gromacs.org
CHARMM (Chemistry at HARvard Macromolecular Mechanics): CHARMM is another widely used force field and software package. gromacs.orgnih.gov It includes parameters for a broad range of molecular systems.
These force fields can be used to perform conformational searches to identify low-energy structures of this compound. Molecular mechanics calculations have been successfully applied to predict the conformational energies of substituted piperidines. nih.gov For example, calculations using the COSMIC force-field were able to quantitatively predict the conformer energies of both free piperidine bases and their protonated salts. nih.gov
Table 3: Common Molecular Mechanics Force Fields
| Force Field | Key Features |
| AMBER | Widely used for proteins, nucleic acids, and small organic molecules (via GAFF). ambermd.orggromacs.org |
| CHARMM | Comprehensive force field for biomolecules and organic compounds. gromacs.orgnih.gov |
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of electronic effects and are used to refine the energies and geometries of conformers identified through molecular mechanics.
DFT calculations have been employed to study the conformational preferences of substituted piperidines. For example, in a study of 1-phenylpiperidin-4-one, DFT calculations predicted the existence of chair and twist conformers and their relative populations in the gas phase. osti.gov Similarly, computational investigations into fluorinated piperidines have revealed that factors like charge-dipole interactions, hyperconjugation, and solvation play a significant role in determining conformational preferences. researchgate.netd-nb.info These studies highlight the power of QM calculations in understanding the subtle electronic interactions that govern molecular shape.
Both the piperidine and cyclohexane rings in this compound are flexible and can adopt various conformations.
Piperidine Ring: Like cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angle and torsional strain. wikipedia.org However, due to the presence of the nitrogen atom, two distinct chair conformations are possible, with the N-H proton (or a substituent on the nitrogen) in either an axial or equatorial position. The equatorial conformation is generally more stable. wikipedia.org The energy barrier for ring inversion in piperidine is substantial, though lower than that for nitrogen inversion. wikipedia.org
Iv. Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties due to its favorable balance between accuracy and computational cost. DFT calculations, often using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G(d,p) or cc-pVQZ, can model the various properties of 3-(Cyclohexylmethyl)piperidine. nih.govnih.govmdpi.comscirp.org
Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule, representing its most stable structure. arxiv.org For this compound, this process involves iterative calculations to adjust the positions of the atoms until a stationary point on the potential energy surface is located. The resulting optimized geometry provides predictions for key structural parameters.
The piperidine (B6355638) ring typically adopts a stable chair conformation, similar to cyclohexane (B81311), to minimize steric strain. wikipedia.org The cyclohexylmethyl substituent can exist in either an axial or equatorial position relative to the piperidine ring. Theoretical calculations can determine the relative stability of these conformers.
Predicted bond lengths and angles for the optimized structure are expected to be in close agreement with experimental data for similar saturated heterocyclic systems.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-N (piperidine ring) | 1.47 | |
| C-C (piperidine ring) | 1.54 | |
| N-H (piperidine ring) | 1.02 | |
| C-C (cyclohexyl ring) | 1.55 | |
| C-H (aliphatic) | 1.10 | |
| **Bond Angles (°) ** | ||
| C-N-C (piperidine ring) | 111.5 | |
| N-C-C (piperidine ring) | 110.0 | |
| C-C-C (piperidine ring) | 111.0 | |
| C-C-C (cyclohexyl ring) | 111.2 |
The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, while the LUMO would be distributed over the sigma anti-bonding orbitals of the molecular framework.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) Note: Values are representative based on DFT studies of similar aliphatic amines and are for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.5 |
| LUMO Energy (ELUMO) | 1.2 |
| HOMO-LUMO Gap (ΔE) | 7.7 |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map displays different potential values on the molecular surface using a color spectrum.
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This site is the primary center for protonation and electrophilic interactions. The most positive potential (blue) would be located on the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site. The cyclohexyl and methylene (B1212753) groups, being largely nonpolar, would be depicted in shades of green and yellow. researchgate.netchemrxiv.org
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and interactions between orbitals within a molecule. It provides a detailed picture of intramolecular bonding and charge transfer (delocalization) events. psgcas.ac.in By analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stability arising from these delocalizations.
In this compound, a key interaction would be the delocalization of the nitrogen atom's lone pair (a donor orbital) into the anti-bonding orbitals (acceptor orbitals) of adjacent C-C and C-H bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the intramolecular charge transfer. Higher E(2) values suggest stronger interactions and greater molecular stability. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. ajchem-a.com These parameters are calculated using the following relationships, based on Koopmans' theorem:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability to attract electrons. χ = (I + A) / 2
Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2
Chemical Softness (S): The inverse of hardness, indicating higher reactivity. S = 1 / (2η)
These descriptors help to classify the molecule's reactive nature. A high chemical hardness and low softness value for this compound would align with its character as a stable, saturated aliphatic amine. nih.govajchem-a.com
Table 3: Predicted Chemical Reactivity Descriptors (Illustrative) Note: Calculated from the illustrative HOMO/LUMO energies in Table 2.
| Descriptor | Formula | Predicted Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | -1.2 |
| Electronegativity (χ) | (I + A) / 2 | 2.65 |
| Chemical Hardness (η) | (I - A) / 2 | 3.85 |
| Chemical Softness (S) | 1 / (2η) | 0.13 |
Theoretical vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. psgcas.ac.in These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. For this compound, characteristic vibrational modes would include:
N-H stretching: A distinct band typically in the 3300-3500 cm⁻¹ region.
C-H stretching: Multiple bands for the aliphatic CH₂ and CH groups, usually found between 2850 and 3000 cm⁻¹. psgcas.ac.in
C-N stretching: Typically observed in the 1000-1200 cm⁻¹ range.
CH₂ bending (scissoring): Around 1450 cm⁻¹.
Comparing the theoretically predicted spectrum with experimental data allows for the detailed assignment of vibrational modes. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations compute the trajectories of atoms and molecules over time, providing a detailed picture of molecular motion and conformational changes. scienceopen.com This technique is invaluable for studying the dynamic behavior of flexible molecules like this compound.
The flexibility of the piperidine and cyclohexane rings, along with the bond connecting them, allows this compound to adopt multiple conformations. The piperidine ring typically exists in a chair conformation, with substituents in either an axial or equatorial position. Similarly, the cyclohexane ring also prefers a chair conformation.
Computational studies on analogous molecules, such as N-cyclohexylpiperidine, have shown that conformers with an equatorial position of the cyclohexane ring relative to the piperidine ring are more stable. researchgate.net MD simulations can explore the potential energy surface of this compound, identifying the most stable conformers and the energy barriers for interconversion between them. mdpi.com These simulations track the atomic positions over time, generating trajectories that reveal the pathways of conformational changes and the populations of different conformational states at thermal equilibrium. ed.ac.uk
MD simulations are particularly well-suited for studying the dynamic interactions between a solute and solvent molecules. To simulate this compound in an aqueous environment, the molecule is placed in a "box" of water molecules, and the system's evolution is tracked over time. mdpi.com
These simulations provide detailed information on the structure of the solvent around the solute, including the formation and lifetime of hydrogen bonds between the piperidine nitrogen and water. The simulations can also reveal how the solute affects the local structure and dynamics of the solvent. This microscopic understanding of solvation is critical for interpreting experimental observations and for predicting properties such as solubility and partitioning behavior. mdpi.com
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Hybrid QM/MM methods offer a powerful strategy for studying large molecular systems, such as a molecule in solution or an enzyme active site. wikipedia.orgkit.edu This approach partitions the system into two regions: a small, electronically critical part (e.g., reacting centers) that is treated with accurate but computationally expensive quantum mechanics (QM), and the larger surrounding environment (e.g., the rest of the molecule and solvent) which is described by a more efficient molecular mechanics (MM) force field. uiuc.edu
The total energy in a QM/MM calculation combines the energies of the two regions and their interaction. Different "embedding" schemes, such as mechanical or electronic embedding, can be used to describe the QM-MM interaction. q-chem.com When the boundary between the QM and MM regions cuts across a covalent bond, "link atoms" are introduced to saturate the valency of the QM region. q-chem.com For a process involving this compound, such as a chemical reaction or a binding event, a QM/MM simulation could provide high-level accuracy for the key atomic transformations while still accounting for the influence of the molecular environment in a computationally feasible manner. utdallas.edu
In Silico Prediction Tools for Molecular Properties
The use of computational tools to estimate the physicochemical properties of molecules is a cornerstone of modern drug discovery and chemical engineering. These predictions help in screening large libraries of compounds, prioritizing synthetic targets, and understanding the behavior of molecules in various environments.
A variety of molecular properties for this compound and its derivatives can be predicted using specialized software and web-based platforms. These tools employ algorithms based on the molecule's structure to estimate properties that would otherwise require laboratory measurement.
One such important property is the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity. The XlogP algorithm is a widely used method for calculating this value. For a structurally related compound, (3S)-N-cyclohexyl-3-methylpiperidine-1-carboxamide, the predicted XLogP3 value is 2.6. nih.gov This value suggests a moderate degree of lipophilicity.
Another critical parameter, particularly in the field of analytical chemistry and metabolomics, is the collision cross section (CCS). CCS is a measure of the shape and size of an ion in the gas phase and is an important identifier in ion mobility-mass spectrometry. Prediction tools can calculate the theoretical CCS values for different ionic forms of a molecule. For a similar compound, N-(cyclohexylmethyl)-4-methoxy-N-(2-piperidin-1-ylethyl)aniline, the predicted CCS values for various adducts have been calculated and are presented in the table below. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 331.27440 | 183.9 |
| [M+Na]+ | 353.25634 | 182.4 |
| [M-H]- | 329.25984 | 190.1 |
| [M+NH4]+ | 348.30094 | 195.1 |
| [M+K]+ | 369.23028 | 179.1 |
| [M+H-H2O]+ | 313.26438 | 172.5 |
| [M+HCOO]- | 375.26532 | 198.8 |
| [M+CH3COO]- | 389.28097 | 214.9 |
Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These calculations can map out the energy landscape of a reaction, identifying transition states, intermediates, and the lowest energy pathways.
For piperidine derivatives, computational studies have been instrumental in understanding reactions such as C-alkylation. The synthesis of 3-alkylpiperidines, for instance, can proceed through the formation of an enamide anion from a piperideine precursor, followed by reaction with an alkyl halide. odu.edu DFT calculations can model this process, providing insights into the stability of the enamide anion and the transition state energies for the alkylation step. These theoretical models help explain the regioselectivity of such reactions and can be used to predict the most favorable reaction conditions. odu.edu
Furthermore, computational studies can be employed to investigate the stereochemistry of reactions involving the piperidine ring. For example, in the synthesis of substituted pipecolinates, DFT can help rationalize the diastereoselectivity of reactions like lithiation and trapping, by analyzing the conformational energies of the piperidine ring and the steric interactions in the transition states. whiterose.ac.uk Such computational insights are crucial for designing synthetic routes to specific stereoisomers of complex piperidine-containing molecules.
V. Chemical Reactivity and Reaction Mechanisms of 3 Cyclohexylmethyl Piperidine
Oxidation Reactions and Pathways (e.g., N-Oxide Formation)
The oxidation of 3-(Cyclohexylmethyl)piperidine can proceed through several pathways, principally involving the nitrogen atom or the carbon atoms alpha to the nitrogen. The specific outcome is dependent on the oxidizing agent and reaction conditions.
The most common oxidation reaction for tertiary amines like this compound is the formation of an N-oxide . This occurs when the nitrogen atom's lone pair attacks an oxygen-transfer agent. Common reagents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid (peroxymonosulfuric acid). arkat-usa.orgacs.org The resulting N-oxide is a zwitterionic species with a formal positive charge on the nitrogen and a negative charge on the oxygen. N-oxides are often more polar than their parent amines and can serve as intermediates in further reactions or as prodrugs in medicinal chemistry. google.com
Alternatively, oxidation can occur at the C-H bonds adjacent to the nitrogen atom (the C2 and C6 positions of the piperidine (B6355638) ring). This process, often facilitated by reagents like mercury(II) acetate (B1210297) or enzymatic systems (e.g., cytochrome P450), leads to the formation of a reactive iminium ion intermediate . nih.govresearchgate.net This intermediate is highly electrophilic and can be trapped by nucleophiles or undergo further reactions. This pathway is a key step in the metabolic bioactivation of many piperidine-containing compounds. nih.govresearchgate.net Under specific catalytic conditions, such as with iron-based catalysts, it is also possible to achieve remote C-H oxidation at positions further from the nitrogen atom, although this is less common. nih.gov
| Oxidation Pathway | Reactive Site | Common Reagents | Primary Product/Intermediate |
| N-Oxidation | Piperidine Nitrogen | H₂O₂, m-CPBA | N-Oxide |
| C-H Oxidation | C2 and C6 of Piperidine Ring | Hg(OAc)₂, Cytochrome P450 | Iminium Ion |
| Remote C-H Oxidation | Cyclohexyl or Piperidine C-H | Fe(PDP) Catalysts | Hydroxylated derivatives |
Reduction Chemistry of the Piperidine Ring and Substituents
The this compound molecule is composed entirely of saturated aliphatic rings (piperidine and cyclohexane). As such, it is generally resistant to reduction under standard chemical conditions. The synthesis of piperidines frequently involves the reduction of the corresponding aromatic pyridine (B92270) precursor, meaning the piperidine ring in the title compound is already in a fully reduced state. nih.gov
Further hydrogenation of the piperidine or cyclohexane (B81311) rings would require forcing conditions, such as high-pressure hydrogen gas in the presence of potent heterogeneous catalysts (e.g., Rhodium on carbon) and high temperatures. nih.gov Such conditions are not typical for selective transformations and often lead to non-specific C-N or C-C bond cleavage and decomposition of the molecule, a process known as hydrogenolysis, rather than a simple reduction. The molecule lacks common functional groups that are susceptible to chemical reduction by agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Nucleophilic Substitution Reactions Involving the Piperidine Nitrogen
The lone pair of electrons on the nitrogen atom of the piperidine ring makes this compound a potent nucleophile. wikipedia.org It can readily participate in nucleophilic substitution reactions by attacking electron-deficient (electrophilic) centers.
In SN2 reactions , the piperidine nitrogen attacks an alkyl halide or a similar substrate with a good leaving group, displacing the leaving group in a single, concerted step. This results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom becomes positively charged. The rate of these reactions is influenced by the steric hindrance around the electrophilic carbon and the nature of the leaving group.
The compound also acts as a strong nucleophile in nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this mechanism, the piperidine nitrogen attacks an aromatic ring that is activated by one or more strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a leaving group (e.g., a halogen). nih.govrsc.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
| Reaction Type | Electrophile Example | Product Type | General Mechanism |
| SN2 Reaction | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | Concerted displacement of leaving group |
| SNAr Reaction | 2,4-Dinitrochlorobenzene | N-Aryl Piperidine Derivative | Addition-Elimination via Meisenheimer intermediate |
| Acylation | Acetyl Chloride (CH₃COCl) | N-Acyl Piperidine (Amide) | Nucleophilic Acyl Substitution |
Cleavage Reactions and Degradation Pathways (e.g., Oxidative Conditions)
While the saturated rings of this compound are relatively stable, the molecule can undergo cleavage and degradation under specific enzymatic or harsh chemical conditions.
Microbial degradation of the piperidine ring has been studied, revealing specific catabolic pathways. In some microorganisms, degradation is initiated by an enzymatic C-N bond cleavage, opening the ring to form intermediates like 5-aminovaleric acid, which is subsequently metabolized to glutaric acid. researchgate.net An alternative microbial pathway involves an initial γ-glutamylation of the piperidine nitrogen, followed by hydroxylation and subsequent ring cleavage. nih.gov These pathways highlight potential routes for the biodegradation of this compound in biological systems.
Under harsh chemical conditions, such as treatment with strong oxidizing agents (e.g., potassium permanganate) at elevated temperatures, oxidative cleavage of the piperidine or cyclohexane ring can occur. firsthope.co.in This is a non-selective process that typically leads to a mixture of smaller carboxylic acids and other degradation products. Forced degradation studies on complex pharmaceuticals containing piperidine motifs have also shown that ring-opening can be induced under severe hydrolytic (acidic or basic) conditions, although the piperidine ring itself is often more robust than other functional groups. rsc.org
Investigation of Reaction Intermediates and Transition States
The mechanisms of the reactions involving this compound proceed through various transient species, including key intermediates and transition states.
As discussed in the oxidation section, iminium ions are crucial reactive intermediates formed during the oxidation of the C-H bonds alpha to the piperidine nitrogen. nih.govnih.gov These planar, sp²-hybridized species are electrophilic and represent a key decision point in metabolic pathways, as they can be hydrolyzed to form ketones or react with cellular nucleophiles. researchgate.net
Vi. Derivatization and Functionalization Strategies
Modification at the Piperidine (B6355638) Nitrogen Atom
The secondary amine of the piperidine ring is the most readily functionalized position on the 3-(Cyclohexylmethyl)piperidine molecule. Its nucleophilic character allows for a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination, to introduce a wide range of substituents.
N-Alkylation: This common strategy involves the reaction of the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) or other electrophilic alkylating agents. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate (K2CO3) or triethylamine (B128534), to neutralize the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com This method allows for the introduction of simple alkyl groups (methyl, ethyl) as well as more complex chains and functionalized fragments. researchgate.net
N-Acylation: The introduction of an acyl group to the piperidine nitrogen forms a stable amide linkage. This is achieved by reacting this compound with acylating agents like acid chlorides or acid anhydrides. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the parent molecule.
Reductive Amination: A powerful and versatile method for N-functionalization, reductive amination involves a two-step process that is often performed in a single pot. researchgate.netmasterorganicchemistry.com The piperidine first reacts with a ketone or aldehyde to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comyoutube.com A key advantage of this method is the wide availability of aldehydes and ketones, enabling the introduction of a vast array of substituents. Mild reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are frequently used because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
| Modification Strategy | Typical Reagents | Resulting Functional Group | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl halides (R-Br, R-I), Base (K2CO3) | Tertiary Amine (N-R) | Forms a new C-N bond; suitable for introducing alkyl chains. researchgate.net |
| N-Acylation | Acid chlorides (R-COCl), Acid anhydrides | Amide (N-C(=O)R) | Converts the basic amine to a neutral amide. |
| Reductive Amination | Aldehyde or Ketone (R-CHO, R2C=O), Reducing Agent (NaBH3CN) | Tertiary Amine (N-CH2R, N-CHR2) | Highly versatile; avoids over-alkylation; wide range of substituents possible. masterorganicchemistry.com |
Functionalization of the Cyclohexyl Moiety
Modifying the saturated carbocyclic cyclohexyl ring presents a greater synthetic challenge compared to the piperidine nitrogen due to the lower reactivity of its C-H bonds. However, functionalization of this moiety is crucial for exploring how changes in lipophilicity, polarity, and steric bulk in this region affect molecular properties.
Strategies for cyclohexyl functionalization often rely on advanced synthetic methods. Direct C-H functionalization or activation has emerged as a powerful tool in modern organic synthesis. These reactions utilize transition metal catalysts (e.g., rhodium, palladium) to selectively replace a hydrogen atom on the ring with another functional group. While challenging, this approach allows for the introduction of substituents like hydroxyl, amino, or aryl groups. The regioselectivity of such reactions can often be controlled by directing groups or by the inherent electronic and steric properties of the substrate. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine rings, and similar principles can be applied to the cyclohexyl moiety. nih.gov
Alternatively, synthesis can commence from an already functionalized cyclohexane (B81311) precursor, which is then coupled to the piperidine-containing fragment to construct the final molecule. This approach offers more reliable control over the position and identity of the substituent on the cyclohexyl ring.
Side Chain Extension and Diversification
The single methylene (B1212753) (-CH2-) linker between the piperidine and cyclohexyl rings can also be a target for modification. Extending or diversifying this side chain can alter the relative orientation and distance between the two cyclic moieties, which can be critical for the molecule's interaction with biological targets or its material properties.
Homologation, or the extension of a carbon chain by one unit, can be achieved through multi-step synthetic sequences. For example, a synthetic precursor containing a carbonyl group in place of the piperidine ring could undergo a Wittig reaction to add a carbon atom and form an alkene, which is then reduced. A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold were prepared via a synthesis where key steps included conjugate addition and homologation of ketones. nih.gov This demonstrates that chain extension strategies are viable for creating analogues with longer side chains, such as ethyl or propyl linkers.
Diversification can also involve incorporating heteroatoms (e.g., oxygen, nitrogen) into the side chain to create ether or amine linkages, significantly altering the physicochemical properties of the molecule.
Introduction of Additional Heterocyclic Systems
Attaching additional heterocyclic rings to the this compound core can dramatically increase structural complexity and introduce new functionalities. These heterocycles can be appended through various points of attachment, most commonly via the piperidine nitrogen.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds between the piperidine nitrogen and a (hetero)aryl halide or triflate. researchgate.net This method provides access to a wide range of derivatives where the piperidine is directly linked to heterocycles such as pyridine (B92270), pyrimidine, imidazole, or indole. The coupling of piperidines with 5-membered heteroaromatics, while challenging, has been achieved through data-rich experimentation and optimization of reaction conditions. researchgate.net
Alternatively, a functional group can be installed on the cyclohexyl ring or the side chain, which then serves as a handle for the construction or attachment of a new heterocyclic system. For instance, an amino or hydroxyl group on the cyclohexyl ring could be used as a starting point for building a fused or spirocyclic heterocyclic system. Research into sigma receptor ligands has produced numerous examples of piperidine and piperazine derivatives linked to other complex ring systems like naphthalene or benzimidazolone. researchgate.net
| Appended Heterocycle | Method of Attachment | Potential Point of Attachment |
|---|---|---|
| Pyridine | Buchwald-Hartwig Amination | Piperidine Nitrogen |
| Imidazole | Buchwald-Hartwig Amination | Piperidine Nitrogen |
| Indole | Nucleophilic Substitution/Coupling | Piperidine Nitrogen |
| Benzimidazolone | Multi-step synthesis from functionalized precursor | Piperidine Nitrogen |
Vii. Applications As a Chemical Building Block and in Materials Science
Role as a Synthetic Intermediate in Organic Synthesis
3-(Cyclohexylmethyl)piperidine serves as a crucial synthetic intermediate, a starting material for the creation of more complex molecules. The piperidine (B6355638) structure is one of the most significant synthetic building blocks for the construction of drugs. nih.gov The secondary amine within the piperidine ring is a key functional group, allowing for a variety of chemical transformations. It can be readily N-functionalized through reactions such as alkylation, acylation, and arylation to introduce diverse substituents.
Furthermore, the carbon skeleton of the piperidine ring can be modified. For instance, transition-metal-catalyzed C-H activation can be used to introduce aryl groups at the C-2 position of the piperidine ring, a reaction that often requires a directing group on the nitrogen. researchgate.net The presence of the cyclohexylmethyl group at the 3-position introduces steric bulk, which can influence the regioselectivity and stereoselectivity of subsequent reactions, guiding the formation of specific isomers. This steric influence is a critical factor in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is essential. nih.gov Piperidine derivatives are key intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals. ijnrd.org
Scaffold for the Construction of Complex Molecular Architectures
The rigid, chair-like conformation of the piperidine ring combined with the appended cyclohexyl group provides a three-dimensional framework, or scaffold, upon which complex molecules can be built. whiterose.ac.ukresearchgate.net This is particularly valuable in medicinal chemistry, where the spatial arrangement of functional groups is critical for biological activity. By using the this compound scaffold, chemists can systematically explore chemical space and design molecules with specific shapes and properties.
The synthesis of molecules inspired by natural products often utilizes such scaffolds to mimic the intricate architectures found in nature. mdpi.com For example, piperidine scaffolds can be incorporated into molecules designed to interact with biological targets like proteins and enzymes. The cyclohexylmethyl substituent can play a role in modulating properties such as lipophilicity, which affects how a molecule is absorbed, distributed, metabolized, and excreted by the body. The ability to construct diverse and complex structures from piperidine-based scaffolds is a cornerstone of modern drug discovery. researchgate.net
Catalytic Applications in Organic Reactions
The basic nitrogen atom in the this compound ring allows it to function as a catalyst in various organic reactions.
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. researchgate.net this compound, as a secondary amine, is a classic example of an organocatalyst. researchgate.net It can catalyze the formation of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds through various mechanisms. rsc.org In these reactions, the piperidine nitrogen typically acts as a nucleophile or a base.
For instance, in Michael additions or aldol (B89426) reactions, the piperidine can deprotonate a carbon acid to generate a reactive enolate, or it can form an enamine intermediate with a carbonyl compound, which then participates in the bond-forming step. researchgate.netacs.org The development of organocatalytic methods for C-C bond formation is a significant area of research, enabling the synthesis of highly functionalized piperidines and other complex molecules. researchgate.netrsc.orgucd.ie
The Knoevenagel condensation is a fundamental C-C bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine. wikipedia.orgtandfonline.com this compound can effectively catalyze this reaction.
The mechanism involves the piperidine deprotonating the active methylene compound to form a stabilized carbanion (enolate). acs.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final α,β-unsaturated product. wikipedia.org Piperidine has been a catalyst of choice for this reaction since its early development. tandfonline.com The reaction is widely used in the synthesis of various compounds, including precursors for pharmaceuticals and polymers. mdpi.comresearchgate.net
| Step | Description | Role of this compound |
|---|---|---|
| 1 | Deprotonation | Acts as a Brønsted-Lowry base, removing a proton from the active methylene compound to form an enolate. |
| 2 | Nucleophilic Attack | The formed enolate attacks the carbonyl carbon of the aldehyde or ketone. |
| 3 | Protonation | An intermediate alkoxide is protonated, often by the protonated piperidine (piperidinium ion). |
| 4 | Dehydration | Elimination of a water molecule to form the final α,β-unsaturated product and regenerate the piperidine catalyst. |
In addition to its role in organocatalysis, this compound can also serve as a ligand in transition-metal-catalyzed reactions. rsc.orgrsc.org The lone pair of electrons on the nitrogen atom can coordinate to a metal center (e.g., palladium, nickel, copper, iridium), forming a metal-ligand complex. rsc.orgresearchgate.netnih.govnih.gov This coordination modifies the electronic and steric properties of the metal, influencing its catalytic activity, selectivity, and stability. researchgate.netrsc.org
The bulky cyclohexylmethyl group can create a specific steric environment around the metal center, which can be advantageous for controlling the stereochemical outcome of a reaction. These catalyst systems are employed in a wide array of transformations, including cross-coupling reactions (like Suzuki and Negishi couplings), C-H activation, and hydrogenation reactions, which are powerful tools for building complex molecular frameworks. nih.govnih.govuva.es
| Reaction Type | Metal Catalyst (Example) | Bond Formed | General Application |
|---|---|---|---|
| Suzuki Coupling | Palladium (Pd) | C(sp²)–C(sp²) | Synthesis of biaryls and conjugated systems. |
| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | C(sp²)–C(sp³), C(sp³)–C(sp³) | Formation of alkyl-aryl or alkyl-alkyl bonds. nih.govnih.gov |
| Buchwald-Hartwig Amination | Palladium (Pd) | C–N | Formation of aryl amines. |
| Heck Reaction | Palladium (Pd) | C(sp²)–C(sp²) | Arylation of alkenes. uva.es |
| C-H Activation/Arylation | Palladium (Pd), Rhodium (Rh) | C–C | Direct functionalization of C-H bonds. researchgate.net |
Applications in Materials Science
The unique properties of piperidine derivatives also lend themselves to applications in materials science. Piperidine-containing polymers have been investigated for various uses. For example, piperidine functionality can be incorporated into polymer networks to create materials with catalytic activity, as seen in the preparation of polymeric catalysts for the Knoevenagel reaction. mdpi.com
Another significant application is the use of piperidinium (B107235) cations as structure-directing agents (SDAs) in the synthesis of zeolites and other microporous materials. nih.gov SDAs are organic molecules that act as templates around which the inorganic framework of the material self-assembles. The size and shape of the 3-(cyclohexylmethyl)piperidinium cation can direct the formation of specific pore structures and topologies within the final material. These materials have widespread applications in catalysis, separation, and adsorption. Additionally, piperidine-based compounds have been used to create bioactive films by incorporating them into polymer matrices like sodium alginate, which could have applications in drug delivery or as antimicrobial surfaces. nih.gov
Components in Ionic Liquids (Electrochemistry, Separation Processes)
While specific research focusing exclusively on this compound as a component of ionic liquids (ILs) is not prevalent, the broader class of piperidinium-based ionic liquids is well-studied. These ILs are salts with low melting points, often liquid at room temperature, and are valued for their high thermal stability, negligible vapor pressure, and good electrochemical stability. semanticscholar.orgutexas.edu The cation in these ILs is typically a quaternary ammonium (B1175870) compound derived from a piperidine core.
Ionic liquids based on the 3-methylpiperidinium cation, a close structural analog, have been synthesized and characterized. rsc.org These studies show that piperidinium-based ILs are electrochemically stable, making them suitable as electrolytes in devices like lithium-ion batteries. rsc.orgxmu.edu.cn The performance of these electrolytes can be influenced by the size and nature of the alkyl side chains on the piperidinium cation. xmu.edu.cn For instance, N-methyl-N-propyl piperidinium bis(trifluoromethanesulfonyl)imide (PP13TFSI) has been shown to improve the cycling performance of Li/LiCoO2 cells. xmu.edu.cn
The introduction of a cyclohexylmethyl group to the piperidine nitrogen would create a cation with increased hydrophobicity and steric bulk compared to smaller alkyl groups. These properties could be leveraged to "tune" the physical characteristics of the resulting ionic liquid, such as its viscosity, conductivity, and miscibility with water or organic solvents. utexas.edu Such tailored ILs have potential applications not only as safe and high-performance electrolytes but also in separation processes, where they can be used as alternative solvents for extractions. semanticscholar.orgutexas.edu
Table 1: Properties of Selected Piperidinium-Based Ionic Liquids This table is illustrative, based on properties of related piperidinium ILs.
| Cation Structure | Anion | Melting Point (°C) | Key Application Area |
|---|---|---|---|
| N-methyl-N-propyl piperidinium | TFSI | Low | Battery Electrolytes xmu.edu.cn |
| 1-Butyl-3-methylpiperidinium | Bromide | Low-melting solid | IL Synthesis Precursor rsc.org |
| 3-Methylpiperidinium-based | NTf2 | Room Temp Liquid | High-stability Electrolytes rsc.org |
Use in Organic Electronics (e.g., OLEDs, Organic Solar Cells)
There is no direct evidence of this compound being used as a primary component in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs). However, its constituent parts—the cyclohexyl and piperidine moieties—are found in molecules designed for these applications. The cyclohexyl group is sometimes incorporated into the structure of non-fullerene small-molecule acceptors for organic solar cells. rsc.org This bulky, flexible alkyl group can improve the solubility of the molecule, which is crucial for forming uniform films during device fabrication. rsc.org Improved film morphology is a key factor in achieving high power conversion efficiency in OSCs. rsc.orgrsc.org
Similarly, the piperidine ring, as a heterocyclic amine, can be a structural element in larger, more complex organic molecules used in electronic materials. bldpharm.combldpharm.com The specific combination in this compound could make it a useful intermediate for synthesizing novel materials where the cyclohexyl group enhances solubility and influences molecular packing, while the piperidine nitrogen provides a site for further functionalization.
Role in Polymer Chemistry (e.g., Rubber Accelerators)
Piperidine and its derivatives have a significant industrial application in polymer chemistry, particularly in the production of accelerators for the sulfur vulcanization of rubber. wikipedia.org Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. lusida.com This process, when conducted with sulfur alone, is extremely slow. lusida.com
Accelerators are added to the rubber compound to increase the rate of vulcanization, reduce the vulcanization time and temperature, and improve the properties of the final product. lusida.com A major class of accelerators is derived from piperidine. For example, dipiperidinyl dithiuram tetrasulfide is a known accelerator. wikipedia.org Another widely used accelerator, N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), features a cyclohexyl group, demonstrating the utility of this moiety in vulcanization chemistry. researchgate.netspecialchem.com
While this compound itself is not a primary accelerator, its structure makes it a candidate for synthesizing new accelerator molecules. The basic nitrogen of the piperidine ring is the active site, and the cyclohexylmethyl group could modify the accelerator's solubility in the rubber matrix and its scorch safety (premature vulcanization). Some piperidine-containing compounds can also act as corrosion inhibitors, which is a beneficial secondary property in certain rubber applications. harwick.com
Table 2: Common Classes of Rubber Accelerators and the Role of Piperidine/Cyclohexyl Structures
| Accelerator Class | Example Compound | Role of Moiety | Reference |
|---|---|---|---|
| Sulfenamides | N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) | Cyclohexyl group provides delayed action. | specialchem.comharwick.com |
| Thiurams | Dipiperidinyl dithiuram tetrasulfide | Piperidine is a core structural component. | wikipedia.org |
| Dithiocarbamates | Zinc dibutyl dithiocarbamate | N-alkyl groups influence cure speed. | harwick.com |
Specialty Chemical Applications (e.g., Corrosion Inhibition)
Organic compounds containing nitrogen and/or sulfur atoms, particularly heterocyclic compounds, are often effective corrosion inhibitors for metals in acidic environments. icrc.ac.ir Piperidine and its derivatives have been shown to be excellent inhibitors for the corrosion of mild steel in acidic media. researchgate.netbiointerfaceresearch.comijnrd.org The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface. biointerfaceresearch.comicrc.ac.ir
This adsorption process forms a protective film that isolates the metal from the corrosive medium. The nitrogen atom in the piperidine ring, with its lone pair of electrons, can coordinate with the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com The effectiveness of the inhibitor often increases with its concentration and is influenced by the molecule's structure. biointerfaceresearch.comicrc.ac.ir The presence of the bulky, electron-donating cyclohexylmethyl group in this compound would be expected to enhance its performance as a corrosion inhibitor. The large size of the molecule would allow it to cover a greater surface area of the metal, and its hydrophobic nature could further repel aqueous corrosive agents.
Applications in Analytical Chemistry and Chemical Degradation (e.g., DNA Sequencing, Fmoc-amino acid Deprotection)
DNA Sequencing
Piperidine plays a crucial role in the Maxam-Gilbert method of DNA sequencing. wikipedia.org This chemical sequencing technique involves the base-specific chemical modification of DNA, followed by cleavage of the DNA backbone at the sites adjacent to the modified nucleotides. wikipedia.org After the DNA is treated with chemicals that modify specific bases (e.g., dimethyl sulfate (B86663) for guanines), hot piperidine is used to catalyze the cleavage of the phosphodiester bond at the location of the modified base. wikipedia.orgnih.gov This process generates a series of DNA fragments of different lengths, which are then separated by gel electrophoresis to determine the DNA sequence. dspmuranchi.ac.invanderbilt.edu As a secondary amine with similar basic properties to piperidine, this compound could theoretically perform the same function, although piperidine is the standard, historically used reagent for this application. nih.gov
Fmoc-amino acid Deprotection
In modern solid-phase peptide synthesis (SPPS), the most common strategy for protecting the alpha-amino group of amino acids is the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govresearchgate.net A critical step in the iterative process of building a peptide chain is the removal of this Fmoc group to allow the next amino acid to be coupled. nih.gov
Piperidine is the most widely used reagent for Fmoc deprotection. wikipedia.orgresearchgate.net It functions as a base to abstract the acidic proton on the fluorene (B118485) ring of the Fmoc group, initiating a β-elimination reaction that liberates the free amine of the peptide and a reactive dibenzofulvene intermediate. researchgate.net The excess piperidine also acts as a scavenger, trapping the dibenzofulvene to prevent side reactions. researchgate.net Standard conditions typically involve treating the resin-bound peptide with a 20% solution of piperidine in a solvent like dimethylformamide (DMF). uci.edunih.gov
While piperidine is the standard, other bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or different substituted piperidines are sometimes used, particularly for sensitive sequences or to modulate the deprotection kinetics. nih.gov The use of this compound for this purpose is not documented, but its properties as a secondary amine suggest it would be capable of effecting the deprotection. The presence of the bulky and lipophilic cyclohexylmethyl group could influence its reaction rate and its effectiveness as a scavenger compared to unsubstituted piperidine.
Table 3: Comparison of Bases Used in Fmoc Deprotection
| Reagent | Typical Concentration | Characteristics | Reference |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard, effective base and scavenger. | uci.edunih.gov |
| 4-Methylpiperidine | 20% in DMF | Similar behavior to piperidine. | nih.govresearchgate.net |
| Piperazine | 5-10% in DMF | Effective, sometimes used as an alternative. | nih.govresearchgate.net |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Harsher, non-nucleophilic, does not scavenge dibenzofulvene. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 3-(Cyclohexylmethyl)piperidine, and how can reaction yields be optimized?
The synthesis of this compound derivatives often involves alkylation or condensation reactions. For example:
- Alkylation of piperidine precursors : Cyclohexylmethyl groups can be introduced via nucleophilic substitution or alkylation under basic conditions. Evidence from Pfizer's arylpiperidine synthesis (e.g., using 3-(2-methoxyphenyl)piperidine) highlights the use of molar ratio optimization and stepwise purification to achieve ~32% yields .
- Knoevenagel condensation : Piperidine can act as a catalyst in condensation reactions, as demonstrated in the synthesis of isopropyl cyanoacrylate derivatives. Temperature control (e.g., reflux in toluene) and stoichiometric adjustments are critical for yield improvement .
Q. How should researchers characterize the purity and structural identity of this compound?
- Nuclear Magnetic Resonance (NMR) : Proton (¹H) and carbon (¹³C) NMR are essential for confirming substituent positions and cyclohexylmethyl integration. For instance, 3-methyl PCP hydrochloride was characterized by distinct aromatic (δ 7.0–7.6 ppm) and aliphatic (δ 1.6–3.8 ppm) proton signals .
- Mass Spectrometry (MS) : High-resolution MS can verify molecular weight (e.g., parent peak at m/z 426.2 for a related piperidine derivative) .
- Purity assessment : HPLC with UV detection is recommended, especially for forensic applications, where ≥98% purity is often required .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?
Stereochemical control is critical for targeting specific receptors. For example:
- Enantioselective synthesis : Chiral resolution techniques, such as column chromatography with chiral stationary phases, can isolate active enantiomers. The synthesis of (3S)-3-methyl-2-piperidone demonstrated the impact of stereochemistry on receptor binding .
- Neuropharmacological targets : Derivatives like kappa opioid receptor antagonists (e.g., ethyl 4-(3-carbamoylbenzyl)-1-(cyclohexylmethyl)piperidine-4-carboxylate) show stereospecific interactions, where the R- or S-configuration dictates binding affinity .
Q. What strategies resolve contradictions in analytical data for structurally similar piperidine analogs?
- Cross-validation with multiple techniques : Discrepancies in NMR or MS data (e.g., unexpected peaks due to impurities) can be addressed by combining elemental analysis, IR spectroscopy, and X-ray crystallography .
- Batch-specific analysis : Commercial sources like Sigma-Aldrich may not provide analytical data, necessitating in-house validation using certified reference standards (e.g., Cayman Chemical’s 3-methyl PCP hydrochloride) .
Q. How can structure-activity relationships (SARs) guide the design of novel this compound-based therapeutics?
- Substituent modulation : Introducing electron-withdrawing groups (e.g., fluorine) on the cyclohexyl ring enhances metabolic stability, as seen in 1-[1-(3-fluorophenyl)cyclohexyl]piperidine .
- Bioisosteric replacement : Replacing the cyclohexyl group with bicyclic systems (e.g., azabicyclo[3.2.1]octane) improves blood-brain barrier penetration, a strategy used in neuroprotective agents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation hazards, as piperidine derivatives often exhibit acute toxicity (H300-H313 codes) .
- Waste disposal : Follow institutional guidelines for hazardous organic waste, particularly for halogenated analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
